molecular formula C24H20BrNO B5012318 1-(4-Phenylphenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide

1-(4-Phenylphenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide

Cat. No.: B5012318
M. Wt: 418.3 g/mol
InChI Key: JACMDVYGUADGKU-UHFFFAOYSA-M
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Description

1-(4-Phenylphenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide is a complex organic compound that features a quinoline moiety, a biphenyl group, and a bromide ion

Properties

IUPAC Name

1-(4-phenylphenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20NO.BrH/c1-18(25-17-7-11-21-10-5-6-12-23(21)25)24(26)22-15-13-20(14-16-22)19-8-3-2-4-9-19;/h2-18H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACMDVYGUADGKU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[N+]3=CC=CC4=CC=CC=C43.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylphenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide typically involves multiple steps, including the formation of the quinoline ring, the introduction of the biphenyl group, and the final quaternization to introduce the bromide ion. Common reagents used in these reactions include quinoline derivatives, biphenyl compounds, and brominating agents. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform, and catalysts like palladium or nickel complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylphenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromide site, using nucleophiles like hydroxide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aqueous or alcoholic solutions of nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

1-(4-Phenylphenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(4-Phenylphenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the biosynthesis of ergosterol in fungi, leading to antifungal activity.

Comparison with Similar Compounds

Similar Compounds

    Bifonazole: An imidazole antifungal drug with a similar biphenyl structure.

    Phenylboronic acid: Contains a phenyl group and is used in organic synthesis.

    Chlorobenzene: A simple benzene derivative with a chlorine substituent.

Uniqueness

1-(4-Phenylphenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide is unique due to its combination of a quinoline ring and a biphenyl group, which imparts distinct chemical and biological properties

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